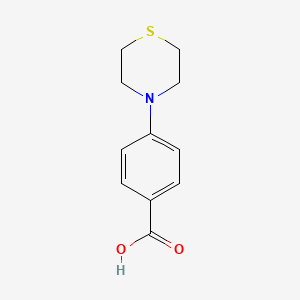

4-Thiomorpholin-4-ylbenzoic acid

Description

4-Thiomorpholin-4-ylbenzoic acid (CAS: 414892-27-6), also known as 4-(4-thiomorpholinylmethyl)benzoic acid, is a benzoic acid derivative featuring a thiomorpholine ring connected via a methylene (-CH₂-) group to the para position of the benzene ring . Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from morpholine-based analogs, as the oxygen atom in morpholine is replaced by sulfur. The compound is synthesized through methods involving alkylation or nucleophilic substitution reactions, as inferred from related thiomorpholine derivatives in the literature .

Thiomorpholine derivatives are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation, due to the sulfur atom’s ability to form hydrogen bonds and participate in hydrophobic interactions .

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

4-thiomorpholin-4-ylbenzoic acid |

InChI |

InChI=1S/C11H13NO2S/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) |

InChI Key |

KSVCMEXDUHLOAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared to 4-thiomorpholin-4-ylbenzoic acid based on substituent variations, physicochemical properties, and reported applications:

4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k)

- Structure : Benzoic acid with a morpholin-4-yl-thioxoacetamido group at the para position.

- Key Data : Melting point 237–238°C, yield 80%, characterized by IR and NMR spectroscopy .

- Comparison: Unlike this compound, this compound replaces the thiomorpholine with a morpholine ring and introduces a thioxoacetamido linker.

4-[4-(Thiophen-2-yl)thiazol-2-ylamino]-2-hydroxybenzoic acid

- Structure: Benzoic acid with a hydroxy group at position 2 and a thiophene-thiazole-amino substituent at position 3.

- Key Data : Purity ≥99%, molecular weight 318.37, used as an intermediate in organic synthesis .

- Comparison: The thiophene-thiazole system introduces π-conjugation and planar rigidity, contrasting with the flexible thiomorpholine group.

4-[(Thiophen-2-ylformamido)methyl]benzoic Acid

- Structure : Benzoic acid with a thiophene-formamido-methyl group at position 4.

- Key Data : Molecular weight 261.29, CAS 392716-12-0 .

- Comparison: The thiophene-formamido moiety introduces aromaticity and hydrogen-bonding capacity, differing from the non-aromatic thiomorpholine. This may affect target selectivity in biological systems.

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic Acid

- Structure : Benzoic acid with a 4-methoxyphenyl-thiazole substituent at position 4.

- Key Data : Molecular weight 311.36, CAS 321430-14-2 .

Data Table: Comparative Analysis

Key Structural and Functional Differences

Electronic Effects :

- Thiomorpholine’s sulfur atom provides stronger electron-donating effects than morpholine’s oxygen, altering redox behavior and binding affinity .

- Thiazole and thiophene substituents introduce aromatic π-systems, enabling charge-transfer interactions absent in thiomorpholine derivatives .

Solubility and Lipophilicity :

- Hydroxy groups (e.g., in ’s compound) increase water solubility, whereas methoxyphenyl groups enhance lipophilicity .

- Thiomorpholine’s moderate polarity balances solubility and membrane permeability, making it versatile for drug design .

The thioxo group in 2k may act as a Michael acceptor, enabling covalent binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.